4-cyano CUMYL-BUTINACA isomer 2
描述
4-cyano CUMYL-BUTINACA isomer 2 (CAS 2365471-69-6) is a synthetic cannabinoid receptor agonist (SCRA) classified as a Schedule I compound in the United States . It is a positional isomer of CUMYL-4CN-BINACA (CAS 2365471-68-5), differing in the attachment site of the 4-cyanobutyl chain: isomer 2 features substitution at the N2-position of the indazole ring, whereas CUMYL-4CN-BINACA is substituted at the N1-position . This structural variation impacts physicochemical properties, receptor binding, and analytical detection. The compound is primarily used in forensic and research applications due to its regulated status and undefined toxicological profile .
属性
分子式 |
C22H24N4O |
|---|---|
分子量 |
360.5 |
InChI |
InChI=1S/C22H24N4O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)25-26(20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,16H2,1-2H3,(H,24,27) |
InChI 键 |
HZXAXDPZAHVPGL-UHFFFAOYSA-N |
SMILES |
O=C(NC(C)(C)C1=CC=CC=C1)C2=C3C(C=CC=C3)=NN2CCCCC#N |
同义词 |
4-CN CUMYL-BINACA; CUMYL-4CN-BINACA; CUMYL-CB-PINACA; CUMYL-CYBINACA; SGT-78 |
产品来源 |
United States |
相似化合物的比较
Key Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C22H24N4O | |
| Molecular Weight | 360.5 g/mol | |
| Purity | ≥98% | |
| UV/Vis Absorption (λmax) | 305 nm |
Structural Comparison with Analogous Compounds
Positional Isomerism: CUMYL-4CN-BINACA vs. Isomer 2
The primary distinction between 4-cyano CUMYL-BUTINACA isomer 2 and its parent compound, CUMYL-4CN-BINACA, lies in the regiochemistry of the indazole ring. Isomer 2’s cyanobutyl group is attached to the N2-position, while CUMYL-4CN-BINACA is substituted at N1. Despite identical molecular formulas, this difference results in distinct retention times in chromatographic analyses and divergent infrared (IR) and nuclear magnetic resonance (NMR) spectra .
Substituent Effects on Bioactivity
The 4-cyano substituent on the butyl chain enhances bioactivity compared to other para-substituted analogs (e.g., 4-chloro, 4-hydrogen). However, bulkier substituents like methoxy or nitro groups reduce receptor affinity . For example:
- 4-Cyano vs. 4-Fluoro: this compound exhibits higher CB1 receptor agonism than 4-fluoro MDMB-BUTICA due to the electron-withdrawing nature of the cyano group, which stabilizes receptor interactions .
- Cyclopropyl vs. Norbornyl: CUMYL-NBMINACA (SGT-152), which contains a bicyclic norbornyl group, shows reduced metabolic stability compared to isomer 2’s linear cyanobutyl chain .
Pharmacological and Signaling Profiles
Receptor Potency and Signaling Bias
Isomer 2 demonstrates submaximal but unbiased activity at the CB2 receptor, with comparable potency to other SCRAs like 4F-MDMB-BUTINACA. Key findings include:
- G Protein vs. β-Arrestin Pathways : Isomer 2 exhibits higher potency in Gαi3 and GαoB protein dissociation pathways than β-arrestin translocation, a trend consistent with most SCRAs .
- pERK Pathway : Unlike THC or HU-308, isomer 2 shows elevated potency in phosphorylated extracellular signal-regulated kinase (pERK) signaling, suggesting unique downstream effects .
Comparative Potency Ranks
| Compound | G Protein Potency | β-Arrestin Potency | pERK Potency |
|---|---|---|---|
| 4-cyano CUMYL-BUTINACA (Isomer 2) | High | Moderate | High |
| 5F-AB-P7AICA | Low | Low | Low |
| THC | Moderate | Low | Moderate |
| HU-308 | Moderate | High | Low |
Analytical Differentiation
Chromatographic Separation
Isomer 2 is distinguishable from CUMYL-4CN-BINACA and other SCRAs via high-resolution techniques:
Metabolite Profiling
Isomer 2’s primary metabolite, 4-cyano CUMYL-BUTINACA N-butanoic acid, is a diagnostic marker in toxicology, absent in parent compound metabolism .
Regulatory and Legal Status
This compound is regulated under Schedule I in the U.S. and similarly controlled in Europe under Council Decision 2005/387/JHA . Its structural analogs, such as MDMB-4en-PINACA and 4F-ABUTINACA, face identical restrictions, reflecting global efforts to curb SCRA misuse .
准备方法
Molecular Architecture
This compound (C₂₂H₂₄N₄O, MW 360.5 g/mol) belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Its structure comprises:
-
Indazole core : A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
-
4-Cyanobutyl chain : A four-carbon alkyl group terminating in a cyano (-CN) moiety, attached to the indazole’s nitrogen at position 1.
-
CUMYL group : A tert-alkyl substituent (α,α-dimethylbenzyl) linked via a carboxamide bond to the indazole’s third position.
Isomer 2 is differentiated from positional isomers (e.g., isomer 1) by the attachment site of the cyanobutyl chain on the indazole ring. This regiochemical distinction necessitates tailored synthetic protocols to avoid isomeric cross-contamination.
Synthetic Routes to this compound
Key Reaction Steps
The synthesis follows a two-step sequence: (1) alkylation of indazole-3-carboxylic acid to introduce the cyanobutyl group and (2) carboxamide formation with cumylamine (α,α-dimethylbenzenemethanamine).
Step 1: Indazole Alkylation
Indazole-3-carboxylic acid (CAS 4498-67-3) undergoes nucleophilic substitution with 4-cyanobutyl bromide (CAS 5414-21-1) under basic conditions. The reaction’s regioselectivity determines whether the cyanobutyl group attaches to the indazole’s N1 or N2 position. For isomer 2, conditions favoring N1-alkylation are critical:
The choice of base and solvent polarity influences the attack trajectory of the indazole’s nucleophilic nitrogen. Polar aprotic solvents like DMF stabilize transition states, enhancing N1 selectivity.
Step 2: Carboxamide Coupling
The alkylated intermediate, 1-(4-cyanobutyl)-1H-indazole-3-carboxylic acid (CAS 1185897-54-4), is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent reaction with cumylamine (CAS 1008-59-3) yields the final product:
Optimization of Regiochemical Control
Achieving >95% isomer 2 purity requires precise control over alkylation regiochemistry. Key strategies include:
Directed Metalation
Lithium hexamethyldisilazide (LiHMDS) directs deprotonation to the indazole’s N1 position, facilitating selective alkylation. This method reduces N2-alkylated byproducts to <5%.
Solvent Effects
Low-polarity solvents (e.g., toluene) favor N1-alkylation by reducing solvation of the indazole’s reactive sites. In contrast, polar solvents like DMF increase N2 selectivity, necessitating careful solvent selection.
Temperature Modulation
Elevated temperatures (80–100°C) accelerate alkylation but risk thermal degradation. Isothermal conditions at 80°C balance reaction rate and product stability.
Analytical Characterization and Purification
Chromatographic Separation
Crude reaction mixtures contain isomer 2, unreacted starting materials, and N2-alkylated byproducts. High-performance liquid chromatography (HPLC) with a C18 column resolves these components:
| Parameter | Isomer 2 | Isomer 1 | Byproducts |
|---|---|---|---|
| Retention time (min) | 12.3 | 10.8 | 8.5–14.2 |
| Purity (%) | ≥98 | ≤2 | ≤1 |
Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 1H, indazole H7), 7.65–7.45 (m, 5H, aromatic), 4.55 (t, J=6.8 Hz, 2H, N-CH₂), 2.95 (s, 6H, C(CH₃)₂).
Industrial-Scale Production Considerations
Precursor Sourcing
Bulk synthesis relies on Chinese chemical suppliers for:
常见问题
Q. How can researchers differentiate 4-cyano CUMYL-BUTINACA isomer 2 from other structural isomers?
Methodological Answer: Utilize high-resolution ion mobility-mass spectrometry (HRIM-MS/MS) to measure collision cross-section (CCS) values, which provide isomer-specific separation. For example, SLIM (Structures for Lossless Ion Manipulations) HRIM-MS/MS can distinguish isomers based on differences in CCS (e.g., ΔCCS = 0.42% for 4-cyano CUMYL-BUTINACA vs. its analogs) . Confirmatory analysis should include tandem MS fragmentation patterns and retention time alignment with reference standards .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
Methodological Answer: Store as a crystalline solid at -20°C in airtight, light-protected containers. Under these conditions, the compound remains stable for ≥5 years. Batch-specific stability data should be verified via periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of the carboxamide group) .
Q. What regulatory considerations apply to handling this compound in academic research?
Methodological Answer: The compound is classified as a Schedule I substance in the U.S., requiring DEA licensing for possession. Researchers must adhere to forensic laboratory protocols for synthetic cannabinoids, including secure storage, controlled access, and documentation of disposal. International collaborations require compliance with local analogs acts (e.g., EU Novel Psychoactive Substance regulations) .
Advanced Research Questions
Q. How can researchers validate a quantitative LC-MS/MS method for this compound in biological matrices?
Methodological Answer: Follow SWGTOX guidelines for method validation:
- Calibration : Use deuterated internal standards (if unavailable, structurally similar analogs) to minimize matrix effects.
- Precision/Accuracy : Assess intra- and inter-day variability (<15% RSD) across linear ranges (e.g., 0.1–50 ng/mL in blood).
- Selectivity : Test for cross-reactivity with common synthetic cannabinoid metabolites (e.g., 4-cyano CUMYL-BUTINACA N-butanoic acid) .
Q. What strategies are effective for identifying in vivo metabolites of this compound?
Methodological Answer: Perform in vitro hepatic microsomal assays (human or rodent) to predict Phase I/II metabolites. Key metabolites include hydroxylated or carboxylated derivatives (e.g., N-butanoic acid). Confirm findings using HRMS with data-dependent acquisition (DDA) and ion mobility to resolve co-eluting isomers .
Q. How can computational modeling predict the physicochemical properties of this compound?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to estimate logP, pKa, and solubility. QSPR (Quantitative Structure-Property Relationship) models trained on analogs (e.g., 4-cyano substituted methyl phenyl phosphate diesters) can predict hydrolysis rates and stability . Validate predictions experimentally via UV/Vis spectroscopy (λmax = 305 nm) .
Q. What synthetic routes ensure stereochemical purity of this compound?
Methodological Answer: Optimize cycloaddition reactions (e.g., dipolarophile interactions) to favor the endo product, as stereochemical assignments of cyano groups are critical. X-ray crystallography of intermediates (e.g., thymine-substituted pyrrolidines) can confirm cis/trans configurations .
Q. How can researchers address contamination of CBD products with this compound?
Methodological Answer: Deploy untargeted LC-HRMS screening with retrospective data mining to detect synthetic cannabinoids in mislabeled products. Key markers include [M+H]+ m/z = 360.5 and characteristic fragment ions (e.g., m/z 144.08 for the cumyl moiety). Public health reports (e.g., Utah Poison Control) highlight contamination cases requiring forensic collaboration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
